molecular formula C5H13O5P B609244 m-PEG2-phosphonic acid CAS No. 96962-41-3

m-PEG2-phosphonic acid

Cat. No.: B609244
CAS No.: 96962-41-3
M. Wt: 184.13
InChI Key: PCGVEHCDYPVDET-UHFFFAOYSA-N
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Description

M-PEG2-phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number for this compound is 96962-41-3 .


Synthesis Analysis

This compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

This compound contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 aliphatic ethers, and 1 phosphonate .


Chemical Reactions Analysis

Phosphonic acid, such as this compound, is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C5H13O5P . Its molecular weight is 184.13 .

Scientific Research Applications

Coating and Stability of Nanoparticles

m-PEG2-phosphonic acid has been applied in the coating of metal oxide nanoparticles. These coatings enhance colloidal stability and provide a basis for various applications in materials science and nanomedicine. Functional groups in these copolymers bind noncovalently to oxide surfaces, while poly(ethylene glycol) (PEG) segments confer colloidal stability. Such coatings are used on various metal oxides, including cerium, iron, aluminum, and titanium, improving their redispersibility and making them suitable for in vitro/vivo assays and stimuli-responsive particles (Berret & Graillot, 2022).

Synthesis and Functionalization of Polymers

This compound is instrumental in synthesizing well-defined phosphonic acid-terminated polymers. These polymers are used to prepare stable, water-dispersible, multifunctional luminescent nanohybrids. The phosphonated thiolactone used in these processes demonstrates the versatility of phosphonic acid derivatives in advanced polymer chemistry (Kurowska et al., 2022).

Magnetic Resonance Imaging (MRI) Contrast Agents

In magnetic resonance imaging, this compound has been used to synthesize novel iron-based contrast agents. These agents, coated with phosphonic acid PEG copolymers, exhibit extended blood circulation lifetime and improved stability in biological environments, making them highly suitable for MRI applications (Ramniceanu et al., 2016).

Surface Modification and Interfacial Activity

Phosphonic acid-terminated PEG oligomers, including those derived from this compound, have been used to modify the surfaces of nanoparticles, such as cerium oxide. These modifications enable the nanoparticles to stably interact with various interfaces and surfaces, including hydrophobic ones. This application is significant in polymer surface modification and the creation of solid-stabilized emulsions (Qi et al., 2012).

Stabilization of Iron Oxide Nanoparticles

This compound-based polymers have been used for the one-step in-situ synthesis and stabilization of iron oxide nanoparticles. These polymers' unique properties, such as their anionic-neutral character, enable strong interactions with cations and provide steric stabilization, essential for biomedical applications (Markiewicz et al., 2016).

Drug Delivery Systems

In the field of drug delivery, this compound-terminated coatings on nanoparticles have been used to enhance colloidal and biological stability. These modifications improve the nanoparticles' dispersibility and reduce non-specific protein adsorption, making them suitable for biomedical applications (Cao et al., 2018).

Mechanism of Action

Target of Action

m-PEG2-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs function by binding to the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The this compound linker facilitates this process by connecting the two ligands .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTACs, this compound enables the selective degradation of specific target proteins .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can lead to a decrease in the function of these proteins, potentially influencing various cellular processes depending on the specific target protein.

Action Environment

The action of this compound, as part of a PROTAC, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the PROTAC.

Safety and Hazards

M-PEG2-phosphonic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . When handling this compound, it is recommended to wear protective gloves, protective clothing, and eye protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

M-PEG2-phosphonic acid is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

m-PEG2-phosphonic acid is a non-cleavable linker that contains a phosphonic acid group and a methoxy group linked through a linear PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, this compound facilitates the formation of PROTACs, which contain two different ligands connected by the linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its levels within the cell .

Cellular Effects

This compound, as part of PROTACs, influences various cellular processes by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, this compound-based PROTACs can modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the anti-tumor activity of immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . This ubiquitination marks the protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The specificity of this process is determined by the ligands attached to this compound, which selectively bind to the target protein and the E3 ubiquitin ligase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound-based PROTACs can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under various conditions, ensuring its effectiveness in promoting protein degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound-based PROTACs can vary with different dosages in animal models. At lower doses, these compounds can effectively degrade target proteins without causing significant toxicity . At higher doses, this compound-based PROTACs may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular processes . Determining the optimal dosage is essential to maximize therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . By modulating these pathways, this compound-based PROTACs can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a PROTAC linker. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its ability to promote protein degradation and modulate cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity as a PROTAC linker. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for the selective degradation of target proteins and the modulation of cellular processes .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVEHCDYPVDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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